molecular formula C10H12Cl2FN B13050619 (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hcl

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hcl

Katalognummer: B13050619
Molekulargewicht: 236.11 g/mol
InChI-Schlüssel: MEQDBZDOFUTQML-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-4-fluoroaniline.

    Formation of Pyrrolidine Ring: The substituted benzene derivative undergoes a series of reactions to form the pyrrolidine ring. This may involve cyclization reactions using reagents like sodium hydride or lithium diisopropylamide.

    Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of agrochemicals or other industrial products.

Wirkmechanismus

The mechanism of action of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound with potentially different biological activities.

    2-(2-Chloro-4-fluorophenyl)pyrrolidine: The non-chiral version of the compound.

    Other substituted pyrrolidines: Compounds with different substituents on the phenyl ring or pyrrolidine ring.

Uniqueness

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which can significantly influence its biological activity and chemical reactivity.

Eigenschaften

Molekularformel

C10H12Cl2FN

Molekulargewicht

236.11 g/mol

IUPAC-Name

(2S)-2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1

InChI-Schlüssel

MEQDBZDOFUTQML-PPHPATTJSA-N

Isomerische SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)F)Cl.Cl

Kanonische SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.